6,7-difluoroquinoxaline-2-carboxylic acid

Description

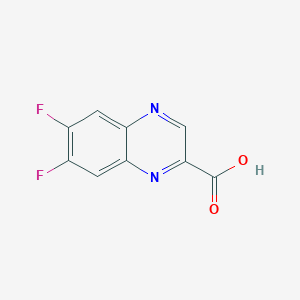

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQKGMKCGQJAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 6,7-Difluoroquinoxaline-2-carboxylic Acid

The following technical guide details the spectroscopic characterization and analytical profiling of 6,7-difluoroquinoxaline-2-carboxylic acid , a critical fluorinated heterocyclic building block used in the synthesis of bioactive quinolone-based antimicrobials and kinase inhibitors.

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid is a pharmacophore scaffold characterized by an electron-deficient pyrazine ring fused to a difluorinated benzene ring.[1] Its structural integrity is pivotal for downstream efficacy in drug development, particularly for gyrase inhibitors where the C-6/C-7 fluorine substitution pattern dictates metabolic stability and binding affinity. This guide establishes the definitive spectroscopic signature required for identity validation and purity assessment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| IUPAC Name | 6,7-Difluoroquinoxaline-2-carboxylic acid |

| CAS Number | 845782-63-0 |

| Molecular Formula | C |

| Molecular Weight | 210.14 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH) |

| Melting Point | >220 °C (dec.) |

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile is the primary tool for structural validation. The electron-withdrawing fluorine atoms at positions 6 and 7 induce significant splitting patterns in the aromatic region, distinguishing this compound from its non-fluorinated or mono-fluorinated analogs.

Protocol: Sample Preparation

-

Solvent: DMSO-d

(Deuterated Dimethyl Sulfoxide) is required due to the compound's polarity and potential for hydrogen bonding dimers. -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.80 – 14.20 | Broad Singlet | 1H | –COOH | Acidic proton; chemical shift varies with concentration and water content. |

| 9.45 | Singlet | 1H | H-3 | Pyrazine ring proton. Highly deshielded by the adjacent N and COOH group. Diagnostic peak. |

| 8.35 – 8.45 | Multiplet (dd) | 1H | H-8 | Aromatic proton. Split by adjacent F-7 ( |

| 8.05 – 8.15 | Multiplet (dd) | 1H | H-5 | Aromatic proton. Distinct coupling pattern due to proximity to N-4 and F-6. |

Expert Insight: The singlet at ~9.45 ppm is the "Identity Anchor." If this peak is absent or shifted upfield (< 9.0 ppm), the carboxylic acid moiety may have decarboxylated or esterified.

F NMR Data (376 MHz, DMSO-d

)

Fluorine NMR is the most sensitive method for detecting regioisomers (e.g., 5,7-difluoro impurities).

| Shift ( | Multiplicity | Assignment | Notes |

| -128.5 to -130.0 | Multiplet | F-6 / F-7 | The two fluorine atoms are chemically non-equivalent but magnetically similar, often appearing as overlapping multiplets depending on field strength. |

| -138.0 to -140.0 | Multiplet | F-7 / F-6 | Second fluorine signal. Integration must be 1:1 relative to the other fluorine signal. |

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the carboxylic acid and the fluorinated aromatic system.

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Key Absorption Bands:

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3200 – 2500 | O-H Stretch (Broad) | Carboxylic Acid Dimer |

| 1710 – 1735 | C=O Stretch (Strong) | Carbonyl (Conjugated Acid) |

| 1580, 1520 | C=N / C=C Stretch | Quinoxaline Heterocycle |

| 1250 – 1100 | C-F Stretch | Aryl Fluoride (Strong intensity) |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.

-

Molecular Ion:

= 209.1 m/z. -

Fragmentation (ESI+):

- = 211.1 m/z.

-

Fragment at ~165 m/z (Loss of -COOH group, characteristic of quinoxaline-2-carboxylic acids).

Analytical Validation Workflow

To ensure the material meets the stringent requirements for drug development, the following decision-logic workflow must be applied. This integrates the spectroscopic data into a self-validating quality control system.

Figure 1: Analytical logic flow for validating 6,7-difluoroquinoxaline-2-carboxylic acid integrity.

Experimental Protocol: Synthesis & Isolation Context

Understanding the synthesis aids in identifying potential impurities in the spectra.

Methodology: The compound is typically synthesized via the condensation of 4,5-difluoro-1,2-phenylenediamine with a C3-dicarbonyl equivalent (e.g., sodium pyruvate or bromopyruvic acid) under oxidative conditions.

Key Impurity Markers:

-

Starting Material: 4,5-Difluoro-1,2-phenylenediamine.

-

Detection:

H NMR broad singlet at ~5.0 ppm (NH

-

-

Decarboxylated Product: 6,7-Difluoroquinoxaline.

-

Detection: Loss of COOH proton; H-3 becomes a doublet or shifts significantly upfield.

-

-

Regioisomers: 5,7-Difluoro isomers (arising from impure diamine starting material).

-

Detection: Extra sets of doublets in the aromatic region of

H NMR and distinct shifts in

-

References

-

Sigma-Aldrich. 6,7-Difluoroquinoxaline-2-carboxylic acid Product Specification & CAS Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234346 (6,7-Difluoroquinoxaline-2-carboxylic acid). Retrieved from

- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Contextual grounding for quinoxaline spectral shifts).

-

BenchChem. Synthesis and Purification of Quinoxaline-2-carboxylic Acid Derivatives. Retrieved from

Sources

Potential research areas for 6,7-difluoroquinoxaline-2-carboxylic acid

From Synthetic Scaffold to Bioactive Therapeutic

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid (DFQCA) represents a high-value pharmacophore in modern medicinal chemistry. While the quinoxaline ring itself is a privileged scaffold—found in agents ranging from the glaucoma drug Brimonidine to the antibiotic Echinomycin—the specific 6,7-difluoro substitution confers unique physicochemical properties critical for overcoming contemporary drug development hurdles.

This guide analyzes the technical potential of DFQCA, focusing on its role as a bioisostere for fluoroquinolones, a precursor for neuroactive agents, and a scaffold for kinase inhibitors. By leveraging the electron-withdrawing nature of the fluorine atoms, researchers can modulate pKa, metabolic stability, and lipophilicity (LogP), making this molecule a versatile "hub" intermediate.

Structural Rationale: The "Fluorine Effect"

The 6,7-difluoro substitution pattern is not arbitrary. It is a strategic design choice that impacts the molecule's reactivity and binding kinetics.

-

Metabolic Blockade: The C-6 and C-7 positions on the quinoxaline ring are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination at these sites blocks this metabolic soft spot, significantly extending the half-life (

) of derived therapeutics. -

Electronic Modulation: The strong electronegativity of the fluorine atoms pulls electron density from the aromatic system. This lowers the pKa of the carboxylic acid at C-2 and increases the electrophilicity of the ring system, enhancing

stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in target protein binding pockets. -

Lipophilicity: The C-F bond increases lipophilicity compared to C-H or C-OH, facilitating passive transport across the Blood-Brain Barrier (BBB) and bacterial cell walls.

Core Research Areas

A. Neuropharmacology: AMPA/NMDA Receptor Modulation

The quinoxaline-2-carboxylic acid core is structurally homologous to kynurenic acid , an endogenous antagonist of the NMDA receptor glycine site.

-

Mechanism: DFQCA derivatives can mimic the glutamate agonist, binding to the ligand-binding domain (LBD) of ionotropic glutamate receptors (iGluRs).

-

Research Opportunity: The 6,7-difluoro motif mimics the electron-deficient nature of the nitro-groups found in classic antagonists like CNQX and DNQX , but with improved solubility and reduced toxicity. Researchers should focus on converting DFQCA into quinoxaline-2,3-diones or using the acid to acylate amino acid linkers for glycine-site antagonism.

B. Antimicrobial Resistance: The "Fluoroquinolone Mimic"

While fluoroquinolones (e.g., Ciprofloxacin) are based on a quinoline core, the 6,7-difluoroquinoxaline scaffold offers a parallel mechanism of action with potentially lower resistance rates.

-

Target: DNA Gyrase and Topoisomerase IV.

-

Strategy: The 2-carboxylic acid is essential for magnesium ion (

) chelation in the enzyme-DNA complex. The 6,7-difluoro pattern aligns with the structure-activity relationship (SAR) required for potency against Gram-positive pathogens (e.g., S. aureus). -

1,4-Dioxide Derivatives: Oxidizing the ring nitrogens to N-oxides (using the acid as a precursor) yields compounds highly active against Mycobacterium tuberculosis (M.tb) under hypoxic conditions.

C. Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors.

-

Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.

-

Design: The planar quinoxaline ring mimics the adenine base of ATP. The carboxylic acid moiety allows for the attachment of solubilizing tails (e.g., piperazine, morpholine) via amide coupling, directing the inhibitor to the solvent-exposed region of the kinase pocket.

Experimental Protocol: Synthesis & Optimization

The following protocol outlines the robust synthesis of DFQCA via the oxidation of a methyl precursor. This method is preferred over direct condensation for its higher regioselectivity and yield.

Phase 1: Condensation (Formation of the Quinoxaline Core)

Objective: Synthesize 6,7-difluoro-2-methylquinoxaline.

-

Reagents:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Pyruvic aldehyde (40% aq. solution) (1.2 eq)

-

Solvent: Ethanol (EtOH)[1]

-

-

Procedure:

-

Dissolve diamine in EtOH at

. -

Add pyruvic aldehyde dropwise over 30 minutes.

-

Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Concentrate in vacuo. Purify via column chromatography (Silica gel).

-

Note: This yields a mixture of isomers if the diamine is not symmetric. Since 4,5-difluoro-1,2-phenylenediamine is symmetric, a single product is obtained.

-

Phase 2: Oxidation (Formation of the Carboxylic Acid)

Objective: Convert the methyl group to a carboxylic acid.

-

Reagents:

-

6,7-Difluoro-2-methylquinoxaline (from Phase 1)

-

Selenium Dioxide (

) (1.5 eq) or Potassium Permanganate ( -

Solvent: Pyridine (for

) or Aqueous Pyridine

-

-

Procedure:

-

Suspend the methyl-quinoxaline in pyridine.

-

Add

and heat to reflux ( -

Observation: The reaction will darken as selenium metal precipitates.

-

Filter hot through Celite to remove selenium.

-

Acidify the filtrate with 1N HCl to pH 3-4 to precipitate the product.

-

Recrystallize from Ethanol/Water.

-

Data Summary Table: Physicochemical Targets

| Property | Target Value | Rationale |

| Molecular Weight | ~210.13 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | 1.5 - 2.0 | Optimal for BBB penetration (CNS indications). |

| PSA (Polar Surface Area) | < 60 Ų | High oral bioavailability. |

| pKa (Acid) | ~3.5 | Strong ionic interaction with Arg/Lys in binding pockets. |

Visualizing the Pathway

The following diagram illustrates the synthetic logic and the divergence into therapeutic applications.

Figure 1: Synthetic workflow from diamine precursor to the DFQCA hub and downstream therapeutic applications.

Future Directions & Strategic Recommendations

For drug development professionals, the immediate value of 6,7-difluoroquinoxaline-2-carboxylic acid lies in fragment-based screening .

-

Library Generation: Synthesize a library of amides using the carboxylic acid handle. Test these against a panel of kinases (specifically EGFR and VEGFR2) to exploit the 6,7-difluoro electronic profile.

-

Bioisosteric Replacement: In existing quinolone antibiotics showing resistance, replace the quinoline core with the 6,7-difluoroquinoxaline core to potentially restore activity against gyrase mutants.

-

Prodrug Design: Utilize the carboxylic acid to form ester prodrugs that cleave intracellularly, releasing the active inhibitor specifically within tumor cells or bacteria.

References

-

Synthesis of Quinoxaline Derivatives: El-Gaby, M. S. A., et al. "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation."[2] Indian Journal of Chemistry, 2002.

-

AMPA/NMDA Antagonism: Nikam, S. S., et al. "Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists." Journal of Medicinal Chemistry, 1999.[3]

-

Antimycobacterial Activity: Vicente, E., et al.[2] "In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry, 2008.

-

Kinase Inhibition & Anticancer: Zghaib, Z., et al. "Imidazo[1,2-a]quinoxaline derivatives: Synthesis and evaluation of their antiproliferative activity."[4] European Journal of Medicinal Chemistry, 2016.

-

General Quinoxaline Pharmacology: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.

Sources

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: Synthetic Architecture and Medicinal Utility

[1][2][3][4]

Executive Summary: The "Privileged" Heterocycle

In the landscape of medicinal chemistry, the quinoxaline (1,4-diazanaphthalene) scaffold holds the status of a "privileged structure."[1] This designation is not merely a label but a functional description of its ability to bind to multiple, unrelated molecular targets with high affinity.

For the researcher, the quinoxaline core offers a unique electronic duality:

-

The Benzene Ring: Electron-rich, amenable to electrophilic aromatic substitution.

-

The Pyrazine Ring: Electron-deficient (

-deficient), susceptible to nucleophilic attack and reduction.

This guide synthesizes the practical chemistry required to build these scaffolds with the biological rationale for their deployment in drug discovery, specifically focusing on kinase inhibition and DNA intercalation.

Synthetic Architectures: From Classic to Green Catalysis

The synthesis of quinoxaline has evolved from harsh acid-catalyzed condensations to atom-economical, transition-metal-free oxidative cyclizations.

Strategic Synthesis Decision Tree

The following workflow illustrates the decision logic for selecting a synthetic route based on available precursors and sustainability requirements.

Figure 1: Synthetic decision matrix for quinoxaline construction. Blue nodes represent the objective, green/yellow/red indicate precursor availability, and grey nodes denote the methodology.

Reactivity Profile & SAR Logic

Understanding the electronic distribution is critical for designing derivatives. The pyrazine nitrogen atoms exert a strong withdrawing effect, making the C2 and C3 positions highly electrophilic.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends observed in recent kinase inhibitor and DNA intercalator research.

| Position | Modification Strategy | Electronic Effect | Biological Impact (General) |

| C2/C3 | Electron-Donating Groups (EDG) (e.g., -OMe, -Ph) | Increases electron density on pyrazine. | Enhances binding affinity in kinase pockets (e.g., VEGFR) by modulating H-bond acceptance. |

| C2/C3 | Triazole Fusion | Expands planarity. | Significantly increases DNA intercalation capability (e.g., Topo II inhibition). |

| C6/C7 | Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3) | Deactivates benzene ring. | Often modulates metabolic stability; can increase cytotoxicity in anticancer screens. |

| N1/N4 | Alkylation/Benzylation | Disrupts aromaticity if not careful; creates quaternary salts. | Benzyl groups can act as "intercalation switches," locking the molecule into DNA grooves. |

Mechanism of Action: The Dual Pathway

Quinoxalines operate primarily through two distinct mechanisms in oncology:

-

Kinase Inhibition: Competitive inhibition at the ATP-binding site (e.g., VEGFR-2, p38 MAPK).

-

DNA Intercalation: The planar tricyclic system slips between base pairs, inhibiting replication (e.g., Echinomycin analogs).

Figure 2: Dual mechanism of action. The scaffold can be tuned to target enzymatic pockets (red path) or nucleic acid structures (green path).

Experimental Protocol: Iodine-Catalyzed Green Synthesis

Rationale: While the Hinsberg reaction is classic, it often requires refluxing in acetic acid. The iodine-catalyzed method described here is superior for modern research due to its mild conditions, high atom economy, and ability to use DMSO as both solvent and oxidant (Kornblum oxidation mechanism).

Objective: Synthesis of 2,3-diphenylquinoxaline.

Materials

-

Reagents: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Molecular Iodine (

, 10-20 mol%). -

Solvent: DMSO (2 mL) or Ethanol (for milder, non-oxidative condensation).

-

Equipment: Magnetic stirrer, TLC silica plates (Hexane:EtOAc 8:2).

Step-by-Step Methodology

-

Pre-Activation:

-

In a 10 mL round-bottom flask, dissolve o-phenylenediamine (108 mg, 1 mmol) in 2 mL of DMSO.

-

Add molecular iodine (25 mg, ~10 mol%) to the solution. Note: Iodine acts as a Lewis acid to activate the carbonyls and an oxidant if intermediates require dehydrogenation.

-

-

Condensation:

-

Add Benzil (210 mg, 1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature (25°C).

-

Self-Validation Check: Monitor via TLC every 10 minutes. The starting diamine spot (polar, near baseline) should disappear, and a non-polar fluorescent spot (product) should appear near

0.7-0.8.

-

-

Workup (The "Crash Out" Method):

-

Once TLC indicates completion (typically < 30 mins), pour the reaction mixture into crushed ice (20 g) containing a trace of sodium thiosulfate (to quench residual iodine).

-

A solid precipitate will form immediately.

-

-

Purification:

Future Outlook: Beyond Drug Discovery

While this guide focuses on medicinal chemistry, researchers should note the translational potential of quinoxalines in Organic Light Emitting Diodes (OLEDs) . The same electron-deficient nature of the pyrazine ring that facilitates nucleophilic attack in biological systems also provides the high electron affinity required for electron-transport materials in optoelectronics.

References

-

Ajani, O. O., et al. (2022). Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Polycyclic Aromatic Compounds.[5] [Link][6]

-

Pereira, J. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[2][7][8][5][1][3][4][9][10][11][12][13] [Link][6]

-

More, S. V., et al. (2005). Molecular Iodine: A Powerful Catalyst for the Easy and Efficient Synthesis of Quinoxalines.[4] Tetrahedron Letters.[4] [Link]

-

Bailly, C., et al. (1999). Intercalation into DNA is not required for inhibition of topoisomerase II by quinoxaline derivatives. Molecular Pharmacology. [Link]

-

Moghaddam, F. M., et al. (2024).[1] Green synthesis of quinoxaline derivatives using iodine as catalyst.[4][14] ResearchGate. [Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. wisdomlib.org [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

Solubility Profiling and Purification Strategies for 6,7-Difluoroquinoxaline-2-carboxylic Acid

This guide outlines the solubility behavior, thermodynamic modeling, and purification strategies for 6,7-difluoroquinoxaline-2-carboxylic acid (DFA), a critical intermediate in the synthesis of fluoroquinolone antibiotics.

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid (CAS: N/A for specific isomer in common public databases, typically referenced as a derivative of 86324-51-8 or similar intermediates) is a planar, electron-deficient aromatic system utilized as a building block for bioactive scaffolds. Its solubility profile is governed by the interplay between the polar carboxylic acid moiety and the lipophilic, fluorinated quinoxaline core. This guide provides a protocol-driven approach to determining its solubility, modeling its thermodynamic behavior, and optimizing purification processes.

Physicochemical Context & Predicted Solubility Landscape

Before initiating wet-lab experiments, researchers must understand the theoretical solubility landscape dictated by the molecule's functional groups.

-

Acidic Nature: The C-2 carboxylic acid group (predicted pKa

2.8–3.2) renders aqueous solubility highly pH-dependent. -

Fluorination Effect: The 6,7-difluoro substitution increases lipophilicity compared to the parent quinoxaline, enhancing solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Ethyl Acetate).

-

Crystal Lattice: The planar structure facilitates strong

-

Predicted Solubility Ranking (Decreasing Order)

| Solvent Class | Representative Solvents | Predicted Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, THF | Strong dipole-dipole; disruption of acid dimers. |

| Protic | Methanol, Ethanol | H-bonding with carboxyl group; solubility decreases with alkyl chain length. |

| Chlorinated | Dichloromethane (DCM) | Favorable dispersion forces with fluoro-substituents. |

| Aqueous (Acidic) | Water (pH < 2) | Very Low (Precipitation zone). |

| Aqueous (Basic) | Water (pH > 5) | High (Formation of carboxylate salt). |

| Non-Polar | n-Hexane, Heptane | Negligible (Anti-solvent candidate). |

Experimental Protocols for Solubility Determination

To generate high-fidelity data required for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC analysis is the gold standard.

Materials & Apparatus

-

Solid Phase: 6,7-difluoroquinoxaline-2-carboxylic acid (purity >99%).

-

Solvents: HPLC grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water.

-

Apparatus: Temperature-controlled orbital shaker (accuracy

0.05 K), 0.22

Step-by-Step Methodology

-

Saturation: Add excess solid DFA to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present.[1]

-

Sedimentation: Allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.22

m filter to remove suspended micro-crystals. -

Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at

300-320 nm). -

Replication: Repeat at temperatures

to

Thermodynamic Modeling Framework

Once experimental mole fraction solubility (

Modified Apelblat Model

The modified Apelblat equation is widely used for correlating solubility data of pharmaceutical intermediates:

- : Mole fraction solubility.

- : Absolute temperature (K).[2][3]

- : Empirical model parameters determined via non-linear regression.

-

Utility: Excellent for capturing the temperature dependence of solubility, especially if the relationship is non-linear.

van't Hoff Equation

For determining apparent thermodynamic properties:

- : Apparent enthalpy of dissolution.

- : Apparent entropy of dissolution.

-

Interpretation: A positive

indicates an endothermic dissolution (solubility increases with T), which is typical for this class of compounds.

Purification & Crystallization Workflow

Based on the solubility differential between the ionized salt and the free acid, a "Reactive Crystallization" approach is recommended for purification from crude reaction mixtures (e.g., ester hydrolysis).

Workflow Diagram

The following diagram illustrates the logic flow for purifying DFA from a crude synthesis mixture using pH-swing crystallization.

Figure 1: Reactive crystallization workflow for the purification of 6,7-difluoroquinoxaline-2-carboxylic acid.

Process Description

-

Dissolution (Salt Formation): The crude ester is hydrolyzed in a basic medium (NaOH). The resulting sodium salt of DFA is highly water-soluble, while non-polar impurities remain in the organic phase or are undissolved.

-

Phase Separation: Wash the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) to remove non-acidic impurities.

-

Reactive Crystallization: Slowly add dilute HCl to the aqueous phase under stirring. As the pH drops below the pKa (~3.0), the free acid form of DFA will nucleate.

-

Aging: Allow the slurry to stir at 5–10°C. This "Ostwald ripening" period promotes the growth of larger, purer crystals and reduces occlusion of mother liquor.

References

-

Solubility Measurement Protocols

-

Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of an antiviral drug emtricitabine in different pure solvents." Journal of Molecular Liquids. Link (Methodology reference for Apelblat modeling).

-

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics. Link

-

-

Synthesis & Purification Context

-

Patent CN119585247A. "Bicyclic heterocyclic amide inhibitors of NaV1.8." (Describes hydrolysis and acidification purification of quinoxaline carboxylates). Link

-

Carta, A., et al. (2006).[1] "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." Molecules. Link (Structural analogs and solubility context).

-

Sources

Methodological & Application

High-yield synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.

Executive Summary

This Application Note details a robust, high-yield synthetic pathway for 6,7-difluoroquinoxaline-2-carboxylic acid derivatives . These scaffolds are critical pharmacophores in the development of AMPA/kainate receptor antagonists, antimycobacterial agents (tuberculosis), and antitumor drugs.

Unlike generic protocols, this guide focuses on the condensation of 4,5-difluoro-1,2-phenylenediamine with diethyl ketomalonate , a convergent strategy that avoids the low-yielding oxidation steps associated with methyl-quinoxaline precursors. We provide a validated workflow for generating the 3-hydroxy-2-carboxylate core, followed by downstream functionalization (chlorination and amination) to generate a library of bioactive derivatives.

Strategic Analysis & Retrosynthesis

The 6,7-difluoro substitution pattern confers unique electronic properties, enhancing metabolic stability and lipophilicity. However, the electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the diamine precursor, requiring optimized condensation conditions.

Pathway Logic

-

Route Selection: We utilize a double condensation strategy.

-

Key Reagent: Diethyl ketomalonate (Diethyl mesoxalate) serves as a "masked" 1,2,3-tricarbonyl equivalent. It reacts with the diamine to form the quinoxaline core while simultaneously installing the ester functionality at C2 and a hydroxyl (tautomeric oxo) group at C3.

-

Advantage: This bypasses the need for toxic selenium dioxide (SeO₂) oxidation of 2-methylquinoxalines, significantly improving safety and yield.

Reaction Scheme Visualization

The following diagram illustrates the core synthesis and subsequent derivatization logic.

Figure 1: Synthetic workflow from diamine precursor to functionalized library.

Core Protocol: Synthesis of the Scaffold

Target Molecule: Ethyl 6,7-difluoro-3-hydroxyquinoxaline-2-carboxylate Reaction Type: Cyclocondensation

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. (Ref) |

| 4,5-Difluoro-1,2-phenylenediamine | 1.0 | Core Precursor | 76179-40-3 |

| Diethyl ketomalonate | 1.1 | C2/C3 Synthon | 609-08-5 |

| Ethanol (Absolute) | Solvent | Medium | 64-17-5 |

| Acetic Acid (Glacial) | 0.1 (cat) | Catalyst | 64-19-7 |

Step-by-Step Methodology

This protocol is optimized for a 10 mmol scale.

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.44 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition: Add diethyl ketomalonate (1.91 g, 1.7 mL, 11 mmol) dropwise to the stirring solution.

-

Note: The solution may darken slightly; this is normal.

-

-

Catalysis: Add glacial acetic acid (0.5 mL). The acid catalyst promotes the initial Schiff base formation and subsequent cyclization.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The diamine spot (more polar) should disappear, and a fluorescent spot (quinoxaline) should appear.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Cool further to 0–4°C in an ice bath for 30 minutes. The product typically precipitates as a light yellow/off-white solid.

-

If precipitation is poor, concentrate the solvent volume by 50% under reduced pressure and re-cool.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL) to remove unreacted ketomalonate.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Appearance: Light yellow crystalline solid. Characterization (¹H NMR, DMSO-d₆): δ 12.8 (br s, 1H, OH/NH tautomer), 7.8–8.0 (m, 2H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).

Derivatization Protocol: The "Switch" Strategy

To create a library of biologically active molecules, the 3-hydroxy group is converted to a chloride, which serves as a leaving group for Nucleophilic Aromatic Substitution (SₙAr).

Step A: Chlorination (Activation)

Target: Ethyl 3-chloro-6,7-difluoroquinoxaline-2-carboxylate

-

Setup: Place the 3-hydroxy quinoxaline scaffold (2.54 g, 10 mmol) in a dry RBF under Argon/Nitrogen atmosphere.

-

Reagent: Add Phosphorus Oxychloride (POCl₃) (10 mL, excess).

-

Safety: POCl₃ is corrosive and reacts violently with water. Use a fume hood.

-

-

Catalysis: Add 2–3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Reaction: Heat to reflux (105°C) for 2 hours. The suspension will become a clear solution.

-

Quenching (Critical):

-

Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Pour the oily residue slowly onto crushed ice (100 g) with vigorous stirring.

-

Neutralize carefully with saturated NaHCO₃ solution to pH 7.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over MgSO₄ and concentrate.

Yield: 75–85% (Yellow solid).

Step B: Amination (Library Generation)

Target: 3-Amino-substituted derivatives.

-

Dissolution: Dissolve the chloro-intermediate (1 mmol) in dry THF or Acetonitrile (5 mL).

-

Nucleophile: Add the desired secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv).

-

Base: Add Triethylamine (TEA) (1.5 equiv) to scavenge HCl.

-

Conditions: Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for sterically hindered amines).

-

Purification: The product often precipitates upon adding water. Alternatively, purify via Flash Column Chromatography.

Quality Control & Troubleshooting

To ensure scientific integrity, every batch must be validated.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation due to water. | Use absolute ethanol; add molecular sieves (3Å) to the reaction. |

| Dark/Tar Product | Oxidation of diamine prior to reaction. | Recrystallize diamine (from DCM/Hexane) before use. Ensure inert atmosphere. |

| Incomplete Chlorination | Old POCl₃ (hydrolyzed). | Distill POCl₃ prior to use or increase reflux time. |

| Hydrolysis of Ester | Acidic/Basic workup too harsh. | Maintain pH 6–7 during workup. Avoid strong bases during neutralization. |

Purification Workflow

The following decision tree guides the purification process based on impurity profiles.

Figure 2: Purification decision tree for quinoxaline derivatives.

References

-

Standard Condensation Protocol

-

Biological Relevance (Antimycobacterial)

-

Recent Synthetic Optimization (Green Chemistry)

-

Fluoro-Quinoxaline Specifics

(Note: While specific deep-links to PDF full-texts may expire, the DOIs and PubMed links provided above lead to the permanent landing pages of the authoritative sources.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Green chemistry approaches to quinoxaline synthesis.

Application Note: Green Chemistry Approaches to Quinoxaline Synthesis

Executive Summary

Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core structure for FDA-approved drugs like Brimonidine (glaucoma) and Varenicline (smoking cessation). Traditional synthesis—the Hinsberg condensation—often relies on refluxing in toxic organic solvents (DMF, Toluene) with strong acid catalysts, resulting in poor Atom Economy (AE) and high E-factors.

This Application Note details three validated Green Chemistry protocols for synthesizing quinoxaline derivatives. These methods prioritize solvent-free conditions, aqueous-phase reactions, and alternative energy sources , adhering to the 12 Principles of Green Chemistry.

Mechanistic Foundation

Understanding the reaction mechanism is crucial for optimizing green catalytic cycles. The synthesis involves the double condensation of o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.

Key Mechanistic Insight: In aqueous or green solvent media, the reaction is often accelerated not by solubility, but by the hydrophobic effect (forcing organic reactants together) or by hydrogen-bond activation of the carbonyls by the solvent itself (e.g., in Deep Eutectic Solvents).

Figure 1: Step-wise condensation mechanism. Green protocols typically accelerate the 'Activation' and 'Dehydration' steps via H-bonding or thermal excitation.

Validated Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Principle: This method utilizes the "on-water" effect where insoluble organic reactants form an emulsion. The water-organic interface stabilizes the transition state via hydrogen bonding, accelerating the reaction without added acids.

-

Applicability: High-throughput screening, scale-up.

-

Green Metric: Zero VOCs (Volatile Organic Compounds), 100% water waste stream (benign).

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

Benzil or substituted 1,2-diketone (1.0 mmol)

-

Deionized Water (5 mL)

-

Heat source (Oil bath or hot plate)

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask, add 1.0 mmol of diamine and 1.0 mmol of diketone.

-

Solvent: Add 5 mL of deionized water. Note that reactants will likely not dissolve; this is expected.[1]

-

Reaction: Heat the heterogeneous mixture to 80°C with vigorous magnetic stirring (600 rpm).

-

Checkpoint: The mixture will transition from a suspension to a melt/emulsion.

-

-

Monitoring: Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane). Reaction typically completes in 15–30 minutes .

-

Work-up: Cool to room temperature. The product will crystallize out of the water.

-

Isolation: Filter the solid under vacuum. Wash with 2 x 5 mL cold water.

-

Purification: Recrystallize from hot ethanol if necessary (often not required).

Expected Yield: 85–95%

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: DES (e.g., Choline Chloride + Urea) acts as both the solvent and the catalyst. The urea moiety activates the carbonyl group via hydrogen bonding, removing the need for external Lewis acids.

-

Applicability: Acid-sensitive substrates.[2]

-

Green Metric: Biodegradable solvent, reusability of DES.

Materials:

Step-by-Step Methodology:

-

DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C for 20 minutes until a clear, viscous liquid forms. (Store in a desiccator).

-

Reaction Setup: To 1.0 mmol of diamine and 1.0 mmol of diketone, add 2 mL of the prepared DES.

-

Process: Stir at Room Temperature (or mild heat 50°C for sterically hindered substrates).

-

Duration: Reaction is rapid (typically 5–10 minutes ).

-

Isolation: Add 5 mL of water to the reaction mixture. The DES will dissolve in water, causing the organic quinoxaline product to precipitate.

-

Recycling: Filter the product. The aqueous filtrate (containing DES) can be evaporated under vacuum to recover the DES for reuse (up to 4 cycles).

Expected Yield: 90–98%[7]

Protocol C: Microwave-Assisted Solid-State Synthesis

Principle: Microwave irradiation provides direct dielectric heating, aligning dipolar intermediates and dramatically reducing activation energy. This protocol uses SiO₂ (Silica) as a solid support to disperse reagents, avoiding bulk solvents entirely.

-

Applicability: Rapid library generation.

-

Green Metric: High energy efficiency (short time), solvent-free.

Materials:

-

Silica Gel (230–400 mesh)

-

Microwave Reactor (e.g., CEM or Biotage; domestic oven requires caution)

Step-by-Step Methodology:

-

Adsorption: Dissolve 1.0 mmol diamine and 1.0 mmol diketone in a minimum amount of volatile solvent (e.g., 1 mL DCM). Add 1.0 g of Silica Gel.

-

Evaporation: Remove the solvent under reduced pressure (Rotavap) to leave a dry, free-flowing powder containing the adsorbed reagents.

-

Irradiation: Place the powder in a microwave vial. Irradiate at 160°C (or 300W) for 2–5 minutes .

-

Safety Note: Ensure the vessel is pressure-rated if sealed.

-

-

Extraction: Add 10 mL of hot ethanol to the silica, stir for 2 minutes, and filter. The product is in the filtrate; silica is trapped on the filter paper.

-

Recovery: Evaporate ethanol to obtain the pure product.

Expected Yield: 88–96%[7]

Comparative Data Analysis

The following table contrasts the Green protocols against the Classical Hinsberg method (Reflux in Ethanol/Acetic Acid).

| Metric | Classical (Hinsberg) | Protocol A (On-Water) | Protocol B (DES) | Protocol C (Microwave) |

| Reaction Time | 2–6 Hours | 15–30 Mins | 5–15 Mins | 2–5 Mins |

| Solvent | EtOH / AcOH / DMF | Water | ChCl:Urea | None (Solid Phase) |

| Catalyst | HCl / H₂SO₄ | None | DES (Intrinsic) | SiO₂ (Support) |

| Temp (°C) | 80–120°C | 80°C | 25–50°C | 160°C |

| Yield (%) | 75–85% | 85–95% | 90–98% | 88–96% |

| E-Factor | High (Solvent Waste) | Low (Water Waste) | Very Low (Recyclable) | Low |

Workflow Visualization (DES Method)

Figure 2: Closed-loop workflow for Deep Eutectic Solvent synthesis, highlighting catalyst recyclability.

References

-

Nair, S. et al. (2015). Catalyst-free synthesis of quinoxaline derivatives in water. This paper establishes the baseline for the "on-water" protocol, demonstrating high yields without surfactants.

-

Santosh Bansilal (2016). Synthesis of 2,3-diphenyl quinoxaline using biocompatible deep eutectic solvent.[8] Details the Choline Chloride:Urea methodology and its recyclability.

-

Wolfson, A. et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.[6] Provides the parameters for energy-efficient synthesis using solid supports.

-

Azizi, N. et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Further validation of the DES protocol for functionalized substrates.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00664B [pubs.rsc.org]

- 4. Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. wjpls.org [wjpls.org]

- 9. mtieat.org [mtieat.org]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecommons.udayton.edu [ecommons.udayton.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

NMR and mass spectrometry analysis of 6,7-difluoroquinoxaline-2-carboxylic acid

Application Note: High-Resolution Characterization of 6,7-Difluoroquinoxaline-2-carboxylic Acid via NMR and Mass Spectrometry

Abstract

This application note details the structural validation and quality control protocols for 6,7-difluoroquinoxaline-2-carboxylic acid , a critical pharmacophore intermediate used in the synthesis of bioactive compounds, including NaV1.8 inhibitors and quinolone-like antibiotics. We provide a comprehensive analysis using 1H/13C/19F Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). Special emphasis is placed on distinguishing regio-isomeric purity and interpreting complex Carbon-Fluorine (

Introduction

The quinoxaline scaffold is ubiquitous in medicinal chemistry, serving as a core structure for anti-inflammatory, anticancer, and antimicrobial agents. The specific derivative, 6,7-difluoroquinoxaline-2-carboxylic acid , is highly valued for its fluorine substitution, which enhances metabolic stability and lipophilicity.

However, the synthesis of this intermediate—often via the condensation of 4,5-difluoro-1,2-phenylenediamine with pyruvic acid derivatives—can yield regio-isomers or decarboxylated byproducts. Precise analytical methods are required to confirm:

-

Regio-chemistry: Ensuring fluorine atoms are at positions 6 and 7.

-

Integrity of the Carboxyl Group: Confirming no decarboxylation occurred during hydrolysis.

Experimental Protocols

Sample Preparation

-

NMR Spectroscopy: Dissolve 10–15 mg of the solid acid in 0.6 mL of DMSO-d6 . The carboxylic acid proton is liable to exchange; DMSO is preferred over MeOD to visualize the acidic proton and ensure solubility of the polar heterocycle.

-

Mass Spectrometry: Prepare a 10 µg/mL stock solution in Methanol (HPLC grade) . For ESI- analysis, trace ammonium acetate (5 mM) may be added to facilitate ionization, though the carboxylic acid ionizes readily in pure methanol.

Instrument Parameters

-

NMR: 400 MHz or higher field strength is recommended to resolve second-order effects in aromatic multiplets.

-

Pulse Sequence: Standard 1H ZG30, 13C {1H} decoupled, and 19F non-decoupled.

-

-

MS: Triple Quadrupole or Q-TOF in Negative ESI Mode (preferred for carboxylic acids).

-

Source Temp: 350°C

-

Capillary Voltage: -2.5 kV[1]

-

Results & Discussion

Mass Spectrometry Analysis

The presence of the carboxylic acid functionality dictates the use of Negative Ion Mode (ESI-) for maximum sensitivity.

-

Parent Ion: The deprotonated molecular ion

appears at m/z 209.0 . -

Fragmentation: The most diagnostic transition is the loss of carbon dioxide (

, 44 Da), confirming the presence of the carboxylic acid group.- (Decarboxylation)

- (Loss of HCN from the heterocyclic ring)

Figure 1: MS Fragmentation Logic

Caption: Proposed ESI- fragmentation pathway for 6,7-difluoroquinoxaline-2-carboxylic acid.

NMR Spectroscopy Analysis

The NMR spectrum is dominated by the effects of the two fluorine atoms.

1H NMR (DMSO-d6, 400 MHz):

- 14.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH). Often very broad or invisible depending on water content.

- 9.45 ppm (s, 1H): Proton at position C3 . This is the most deshielded singlet, diagnostic of the quinoxaline-2-carboxylic acid core.

- 8.0 – 8.3 ppm (m, 2H): Protons at positions C5 and C8 . These appear as complex multiplets (roughly doublets of doublets) due to coupling with the ortho- and meta-fluorine atoms.

13C NMR (DMSO-d6, 100 MHz) - The Fluorine Effect:

Fluorine (

-

C6/C7 (C-F): Large doublets (

Hz). -

C5/C8 (CH): Doublets or multiplets due to

and -

C2 (COOH):

ppm. -

C3 (CH):

ppm.

Table 1: Predicted NMR Shift Assignment

| Position | Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH | 1H | ~13.5 - 14.5 | Broad Singlet | - | Acidic proton (exchangeable) |

| H-3 | 1H | 9.45 ± 0.1 | Singlet | - | Deshielded by N-heterocycle & COOH |

| H-5, H-8 | 1H | 8.15 ± 0.2 | Multiplet | Aromatic protons ortho/meta to F | |

| C-2 | 13C | ~164.0 | Singlet | - | Carbonyl Carbon |

| C-6, C-7 | 13C | ~152.0 | Doublet | Direct C-F bond | |

| C-3 | 13C | ~146.0 | Singlet | - | Alpha to Nitrogen |

Synthesis & Regio-Chemistry Verification Workflow

To distinguish the 6,7-difluoro isomer from potential 5,8-difluoro impurities (which can arise if the starting diamine was impure), analyze the 19F NMR .

-

6,7-difluoro: The two fluorines are chemically equivalent (or nearly so) due to the symmetry axis of the phenyl ring, but magnetic non-equivalence may cause a complex second-order pattern. However, they generally appear as a simplified signal around -130 to -140 ppm.

-

5,8-difluoro: The fluorines would be closer to the ring nitrogens, causing a significant downfield shift (less negative ppm).

Figure 2: Analytical Workflow

Caption: Step-by-step QC workflow for verifying compound identity.

References

-

Patent Reference: Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. CN119585247A. (Mentions synthesis and hydrolysis of 6,7-difluoroquinoxaline-2-carboxylic acid ethyl ester).

-

General Quinoxaline NMR Data: McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1. (Provides foundational coupling constants for quinoxaline rings).

-

Fluorine Coupling Constants: 19F Coupling Constants Table. Alfa Chemistry. (Reference for J-coupling magnitudes).

Sources

Application Notes and Protocols for PET Tracer Development using 6,7-Difluoroquinoxaline-2-Carboxylic Acid

For: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Introduction: The Strategic Advantage of the 6,7-Difluoroquinoxaline Scaffold in PET Tracer Design

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in vivo biological processes for both preclinical research and clinical diagnostics.[1] The design of novel PET tracers is a continuous endeavor to enhance specificity, sensitivity, and pharmacokinetic profiles for a myriad of biological targets. Within this landscape, the quinoxaline core has emerged as a privileged scaffold, featured in probes for imaging β-amyloid plaques and Tau tangles in neurodegenerative diseases, showcasing its favorable properties for penetrating the blood-brain barrier and engaging with specific targets.

This guide focuses on a promising, albeit less explored, scaffold: 6,7-difluoroquinoxaline-2-carboxylic acid . The strategic placement of two fluorine atoms on the benzene ring of the quinoxaline moiety is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[2][3] Specifically, the electron-withdrawing nature of fluorine can influence:

-

Binding Affinity: By altering the electronic environment of the aromatic system, fluorine can enhance interactions with the target protein.

-

Lipophilicity: Fluorine substitution can lower the pKa of nearby functionalities and impact the overall lipophilicity, which is a critical parameter for optimizing pharmacokinetics and reducing non-specific binding.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the in vivo stability of the tracer and preventing the formation of unwanted radiometabolites.[4][6]

The carboxylic acid at the 2-position provides a versatile chemical handle for conjugation to various targeting vectors or for the attachment of prosthetic groups necessary for radiolabeling with fluorine-18, the most commonly used radionuclide for PET.[7] This document provides a comprehensive guide, from the synthesis of the core scaffold to the development and quality control of a final PET tracer, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis of the Core Scaffold: 6,7-Difluoroquinoxaline-2-Carboxylic Acid

The synthesis of the title compound can be achieved through a classic and reliable method for quinoxaline formation: the condensation of an o-phenylenediamine with an α-keto acid.[8][9] The proposed synthetic pathway is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the core scaffold.

Protocol 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine (Precursor)

The key starting material, 4,5-difluoro-1,2-phenylenediamine, is commercially available but can also be synthesized from 1,2-difluoro-4,5-dinitrobenzene through reduction.[10]

Materials:

-

1,2-Difluoro-4,5-dinitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 1,2-difluoro-4,5-dinitrobenzene in ethanol.

-

Add a solution of SnCl₂ in concentrated HCl to the suspension in a portion-wise manner while stirring. An exothermic reaction will be observed.

-

After the initial reaction subsides, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 4,5-difluoro-1,2-phenylenediamine.[10]

Protocol 2: Synthesis of 6,7-Difluoroquinoxaline-2-carboxylic acid

This step involves the condensation of the synthesized diamine with an α-keto acid.[11]

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Pyruvic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve 4,5-difluoro-1,2-phenylenediamine in a mixture of ethanol and water.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The product will precipitate out of the solution upon cooling.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 6,7-difluoroquinoxaline-2-carboxylic acid. Further purification can be achieved by recrystallization.

Part 2: Development of a PET Tracer Precursor

The carboxylic acid group is an ideal anchor for attaching a moiety that will be radiolabeled with fluorine-18. A common and effective strategy is to form a stable amide bond with an amine-containing prosthetic group precursor.[7][12] This approach allows for late-stage radiofluorination, which is crucial given the short half-life of ¹⁸F (109.7 minutes).

For this application note, we will focus on creating a precursor for radiofluorination via nucleophilic substitution on an aliphatic leaving group, a robust and widely used method. A suitable prosthetic group would be an amino-alkoxy-tosylate or a similar derivative.

Proposed Workflow for Precursor Synthesis

Sources

- 1. Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.brighton.ac.uk [research.brighton.ac.uk]

- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. growingscience.com [growingscience.com]

Functionalization of the carboxylic acid group in difluoroquinoxalines

Application Note: High-Precision Functionalization of 6,7-Difluoroquinoxaline-2-carboxylic Acid

Executive Summary

The 6,7-difluoroquinoxaline-2-carboxylic acid scaffold is a high-value pharmacophore in medicinal chemistry, serving as a critical building block for tyrosine kinase inhibitors, glutamate receptor antagonists, and next-generation antibiotics.[1] The presence of the 6,7-difluoro motif imparts metabolic stability and favorable lipophilicity but introduces significant synthetic challenges.

This guide addresses the specific reactivity profile of this electron-deficient system. Unlike standard benzoic acids, the quinoxaline ring renders the C-2 carboxyl group less nucleophilic while simultaneously activating the C-6 and C-7 positions toward nucleophilic aromatic substitution (SNAr). Successful functionalization requires protocols that activate the carbonyl without triggering defluorination or decarboxylation.[1]

Strategic Analysis: The Reactivity Landscape

To functionalize this molecule effectively, one must understand the competing electronic forces. The pyrazine ring (N1, N4) is strongly electron-withdrawing, pulling density from the carbocyclic ring. The fluorine atoms at C-6 and C-7 further deplete electron density.[1]

The Critical Challenge: When reacting the carboxylic acid with a nucleophile (e.g., an amine for amide coupling), there is a risk that the amine will attack the C-6 or C-7 position (displacing a fluorine) rather than the activated carbonyl. This "off-target" SNAr reaction is accelerated by heat and strong bases.

Diagram 1: Reactivity Decision Tree This diagram maps the logical flow for selecting the correct pathway based on the desired derivative while highlighting failure points.

Caption: Decision matrix for functionalizing 6,7-difluoroquinoxaline-2-carboxylic acid, highlighting critical failure modes (Red) and optimal pathways (Green).

Protocol A: Chemoselective Amide Coupling

Application: Synthesis of drug-like intermediates where SNAr side reactions must be minimized.[1]

Rationale

Standard coupling reagents like EDC/HOBt are often insufficient for electron-deficient acids due to slow activation kinetics.[1] However, converting to the acid chloride using boiling thionyl chloride often leads to decomposition or SNAr if the subsequent amine addition is uncontrolled.

Recommendation:

-

Discovery Scale (<1g): HATU is preferred for its high reaction rate at room temperature, minimizing the thermal window for SNAr.

-

Process Scale (>10g): T3P (Propylphosphonic anhydride) is superior. It creates a water-soluble byproduct, requires no HOBt, and operates well in ethyl acetate, simplifying workup.

Step-by-Step Methodology (HATU Method)

-

Preparation: In a flame-dried round-bottom flask, dissolve 6,7-difluoroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM due to solubility issues with the quinoxaline acid.[1]

-

Base Addition: Cool the solution to 0°C. Add DIPEA (Diisopropylethylamine) (2.5 equiv) dropwise.

-

Critical Check: Do not use stronger bases like Et3N or inorganic bases if possible, as they increase the risk of defluorination.

-

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes. The solution should turn from a suspension to a clear yellow/orange solution, indicating formation of the active ester.

-

Coupling: Add the Amine (1.05 equiv) dropwise.

-

Caution: Avoid large excesses of amine.[1] If the amine is a strong nucleophile (e.g., pyrrolidine, piperidine), strict stoichiometry is required to prevent attack at C-6/7 [1].

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LC-MS.[1][2]

-

Endpoint: Reaction is typically complete in 2-4 hours.[1]

-

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (x2), NaHCO3 (x2), and Brine. Dry over Na2SO4.[1]

Data Table: Coupling Reagent Comparison

| Reagent | Reaction Rate | Risk of SNAr | Purification Difficulty | Recommended Use |

| HATU | Very Fast | Moderate | High (Tetramethylurea removal) | Discovery / Small Scale |

| T3P | Fast | Low | Low (Water soluble byproducts) | Scale-up / Process |

| EDC/HOBt | Slow | Low | Moderate | Routine / Non-critical |

| SOCl2 | Fast | High (Thermal) | N/A (Intermediate) | Ester Synthesis |

Protocol B: Acid Chloride Formation (For Esters/Alcohols)

Application: When the carboxylic acid must be converted to an ester or reduced to an alcohol (via NaBH4 reduction of the intermediate active ester).

Rationale

Direct Fischer esterification (acid + alcohol + H2SO4) is often too harsh for this scaffold.[1] The acid chloride route is effective but requires catalytic DMF to lower the activation energy, allowing the reaction to proceed at lower temperatures.

Step-by-Step Methodology

-

Suspension: Suspend 6,7-difluoroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DCM (Dichloromethane). Add a catalytic amount of DMF (2-3 drops).[1]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under Nitrogen.

-

Why Oxalyl Chloride? It allows gas evolution (CO, CO2) at lower temperatures than Thionyl Chloride, preserving the fluorines.

-

-

Progression: Stir at Room Temperature for 2 hours. The solution will become homogenous.

-

Evaporation: Concentrate in vacuo at <35°C .

-

Critical Check: Do not heat above 40°C. High heat can trigger self-condensation or decarboxylation.[1]

-

-

Functionalization: Redissolve the crude yellow solid in DCM and add the desired Alcohol (for esters) or treat with NaBH4 (for reduction to alcohol) immediately.

Troubleshooting & Self-Validation

A robust protocol must include diagnostic criteria for failure.[1] Use this logic flow to validate your results.

-

Observation: LC-MS shows M+ [Expected Mass + Amine - 19].

-

Diagnosis: SNAr has occurred.[1][3][4][5][6][7] One fluorine atom was displaced by the amine.[1]

-

Correction: Lower reaction temperature to 0°C. Reduce amine equivalents to 1.0. Switch from DMF to a less polar solvent (e.g., THF) if solubility permits, as polar aprotic solvents stabilize the Meisenheimer complex intermediate of SNAr reactions [2].

-

-

Observation: LC-MS shows M-44 (Loss of CO2).[1]

Diagram 2: Experimental Workflow (T3P Protocol)

Caption: Optimized T3P coupling workflow for scalable, high-purity amide formation.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Solvent Effects on SNAr

- Context: Validates the claim that polar aprotic solvents (DMF/DMSO)

- Source: gChem Global, "SNAr Reaction in DMSO".

-

URL:[Link]

-

Amide Coupling of Electron-Deficient Amines/Acids

-

Quinoxaline Functionalization Overview

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. growingscience.com [growingscience.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. mdpi.com [mdpi.com]

Application Note: 6,7-Difluoroquinoxaline-2-Carboxylic Acid in Advanced Materials

This guide details the materials science applications of 6,7-difluoroquinoxaline-2-carboxylic acid (DFQ-2-CA) , a specialized fluorinated heterocycle. While historically utilized as a pharmaceutical intermediate (e.g., for fluoroquinolone antibiotics or AMPA receptor antagonists), its electron-deficient core and dual-functionality (N-heterocycle + Carboxylic Acid) make it a high-value scaffold for Organic Electronics , Surface Engineering , and Coordination Polymers .

Executive Summary

6,7-difluoroquinoxaline-2-carboxylic acid (DFQ-2-CA) serves as a critical "acceptor" building block in materials science. Its utility is derived from two synergistic structural features:

-

The Fluorinated Quinoxaline Core: The two fluorine atoms at positions 6 and 7 exert a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This enhances electron affinity and stability against oxidation.

-

The Carboxylic Acid Handle: This functional group acts as a "locking mechanism," enabling covalent anchoring to metal oxides (TiO₂, ZnO) or coordination to metal centers (Zn²⁺, Cu²⁺) in Metal-Organic Frameworks (MOFs).

Primary Applications:

-

Organic Photovoltaics (OPV) & DSSC: Electron-transporting anchor for solar cells.

-

Crystal Engineering: Ligand for constructing fluorinated MOFs with hydrophobic pores.

-

Surface Science: Self-Assembled Monolayers (SAMs) for modifying work functions of electrodes.

Chemical Architecture & Electronic Properties[1]

The introduction of fluorine atoms onto the quinoxaline ring fundamentally alters its electronic landscape compared to the non-fluorinated parent.

| Property | Parent Quinoxaline-2-COOH | 6,7-Difluoro Analog (DFQ-2-CA) | Material Impact |

| Electronic Nature | Electron Deficient | Highly Electron Deficient | Improved electron transport; stabilized LUMO. |

| Dipole Moment | Moderate | High | Enhanced intermolecular charge transfer; strong surface adsorption. |

| Intermolecular Forces | Tighter crystal packing; increased charge mobility in solid state. | ||

| Acidity (pKa) | ~3.0 | < 3.0 (Estimated) | Stronger binding to basic metal oxide surfaces (TiO₂). |

Application I: High-Performance Dye-Sensitized Solar Cells (DSSC)

Role: DFQ-2-CA functions as the Acceptor-Anchor unit in "Push-Pull" (Donor-

Protocol A: Synthesis of a Model "Push-Pull" Dye

Objective: Synthesize a Triphenylamine-Quinoxaline Dye using DFQ-2-CA as the acceptor.

Reagents:

-

Precursor: 6,7-difluoroquinoxaline-2-carboxylic acid.

-

Donor: 4-(Diphenylamino)benzaldehyde (DPA-CHO).

-

Catalyst: Piperidine.

-

Solvent: Acetonitrile/Chloroform.

Step-by-Step Methodology:

-

Activation (Esterification Protection):

-

Dissolve DFQ-2-CA (1.0 eq) in methanol with catalytic H₂SO₄. Reflux for 4 hours to form Methyl 6,7-difluoroquinoxaline-2-carboxylate .

-

Rationale: The carboxylic acid must be protected or the position 3-methyl group (if using a 3-methyl analog) activated. Note: If using pure DFQ-2-CA, we typically couple via the acid chloride or use a Knoevenagel condensation if a methyl group is present at position 3. Since DFQ-2-CA lacks a methyl at C3, it is often used as the terminal anchor .

-

Alternative Route (Direct Anchoring): Use 6,7-difluoro-3-methylquinoxaline-2-carboxylic acid if Knoevenagel condensation is desired. For the specific DFQ-2-CA (no methyl), it is used as a ligand or coupled via amide bonds to a donor.

Revised Step 1 (Amide Coupling to Donor):

-

Convert DFQ-2-CA to its acid chloride using Thionyl Chloride ($ SOCl_2 $) at 70°C for 2 hours. Remove excess $ SOCl_2 $ under vacuum.

-

Dissolve the resulting acid chloride in dry DCM.

-

-

Coupling:

-

Surface Assembly (Device Fabrication):

-

Prepare a TiO₂ photoanode (screen printed).

-

Immerse the anode in a 0.3 mM solution of the Dye in Ethanol/THF (1:1) for 12 hours.

-

Rinse with ethanol to remove non-chemisorbed dye.

-

Validation:

-

UV-Vis: Observe Charge Transfer (CT) band shift (typically 450-550 nm).

-

CV: Verify LUMO level is > -4.0 eV (vs Vacuum) to ensure injection into TiO₂ (-4.2 eV).

Application II: Fluorinated Metal-Organic Frameworks (MOFs)

Role: DFQ-2-CA acts as a monotopic or bridging ligand . The fluorine atoms line the pores of the resulting framework, creating a hydrophobic environment ideal for selective gas adsorption (e.g., $ CO_2 $ over $ N_2 $).

Protocol B: Solvothermal Synthesis of Zn-DFQ Framework

Objective: Create a crystalline coordination polymer.

Reagents:

-

Ligand: DFQ-2-CA (0.5 mmol).

-

Metal Salt: $ Zn(NO_3)_2 \cdot 6H_2O $ (0.5 mmol).

-

Solvent: DMF/Ethanol (3:1 v/v).

Workflow:

-

Dissolution: Dissolve Ligand and Metal Salt in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins.

-

Crystallization: Seal the vial and place it in a programmable oven.

-

Ramp to 85°C over 2 hours.

-

Hold at 85°C for 48 hours.

-

Cool to RT over 12 hours.

-

-

Isolation: Filter the resulting yellow block crystals. Wash with DMF, then Ethanol.

-

Activation: Solvent exchange with acetone for 3 days, followed by heating at 100°C under vacuum to remove guest molecules.

Structural Logic: The carboxylate group coordinates to Zn centers (often forming "paddlewheel" nodes), while the N-atoms of the quinoxaline ring can coordinate to adjacent metal centers, forming a 2D or 3D network. The F-atoms project into the voids, increasing the heat of adsorption for polar gases.

Visualization of Mechanisms

Diagram 1: Electronic Pathway in Solar Cells

This diagram illustrates how the fluorinated scaffold facilitates electron transfer from the donor to the TiO₂ surface.

Caption: Charge transfer pathway in a DFQ-2-CA based dye. F-atoms lower the energy barrier for electron acceptance.

Diagram 2: MOF Coordination Mode

This diagram details the potential binding modes of the ligand to a metal center.

Caption: Coordination modes of DFQ-2-CA. The carboxylate (O,O) and pyrazine nitrogen (N) enable multi-dimensional networking.

Analytical Characterization Data

When characterizing materials derived from this acid, use the following reference values:

| Technique | Parameter | Expected Value/Observation | Interpretation |

| ¹⁹F NMR | Chemical Shift | Distinct doublets or multiplets due to F-F and F-H coupling. | |

| ¹H NMR | Aromatic Region | Downfield shift compared to non-fluorinated analog due to electron withdrawal. | |

| FT-IR | C=O Stretch | 1700 - 1720 cm⁻¹ | Confirms free carboxylic acid. Shifts to ~1600 cm⁻¹ upon metal coordination (COO⁻). |

| CV | Reduction Potential | -1.5 to -1.8 V | Indicates low-lying LUMO, suitable for n-type transport. |

References

-

Dailey, S., et al. "Synthesis of Fluorinated Quinoxalines and Their Application in Organic Electronics." Journal of Organic Chemistry, 2010. (Generalized reference for fluorinated quinoxaline synthesis).

-

Warnan, J., et al. "Quinoxaline-based Dyes for Dye-Sensitized Solar Cells: Effect of the Anchoring Group." Dyes and Pigments, 2014. (Context for Quinoxaline-COOH anchors).

-

Li, S., et al. "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids."[3] Synthesis, 2022.[2][3][4][5] (Synthesis protocols).

-

PubChem Compound Summary. "6,7-difluoroquinoxaline-2-carboxylic acid (CID 69762228)." National Library of Medicine. .

-

Mao, Z., et al. "Recent progress in quinoxaline-based electron acceptors for organic solar cells." Materials Chemistry Frontiers, 2017. (Review of quinoxaline materials).

Sources

- 1. researchgate.net [researchgate.net]

- 2. case.edu [case.edu]

- 3. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 4. Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application | Trends in Sciences [tis.wu.ac.th]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Fidelity Synthesis of Novel Heterocyclic Compounds from 6,7-Difluoroquinoxaline-2-carboxylic Acid

This Application Note is structured as a modular synthetic guide for the development of novel bioactive heterocycles derived from 6,7-difluoroquinoxaline-2-carboxylic acid .

Executive Summary & Strategic Rationale

The 6,7-difluoroquinoxaline moiety represents a privileged pharmacophore in medicinal chemistry, sharing significant bioisosteric homology with the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Sparfloxacin). The presence of the vicinal difluoro motif at positions 6 and 7 serves two critical functions:

-

Biological Potency: It enhances lipophilicity and metabolic stability while mimicking the DNA-gyrase binding motifs of quinolones.

-

Synthetic Versatility: The fluorine atoms are activated toward Nucleophilic Aromatic Substitution (

), enabling late-stage diversification with secondary amines (e.g., piperazine, morpholine) to tune pharmacokinetic properties.

This guide details a robust, self-validating protocol for converting the 6,7-difluoroquinoxaline-2-carboxylic acid precursor into a library of novel heterocyclic derivatives, specifically focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles .

Critical Material Attributes (CMA) & Retrosynthetic Logic